(3-(Methoxycarbonyl)furan-2-yl)boronic acid
Overview
Description
Synthesis Analysis
Pinacol boronic esters, which are closely related to MCFB, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of MCFB is C6H7BO5 . The InChI code is 1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 . The molecular weight is 169.93 .Chemical Reactions Analysis
MCFB can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
MCFB is a solid compound that should be stored in a freezer .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
One of the most prominent applications of boronic acids, including (3-(Methoxycarbonyl)furan-2-yl)boronic acid, is in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceuticals .
Protodeboronation Studies
The compound has been used in protodeboronation studies, which is a process that removes the boron moiety from boronic esters. This is particularly useful in the synthesis of complex molecules where the boron group is no longer needed after certain reactions .
Drug Design and Delivery
Boronic acids and their esters are considered for the design of new drugs and drug delivery devices. They serve as boron-carriers suitable for neutron capture therapy, a type of cancer treatment .
Molecular Recognition and Biosensing
Derivatives of (3-(Methoxycarbonyl)furan-2-yl)boronic acid have been evaluated for their ability to bind to diols. This property suggests their utility in biosensing and molecular recognition applications, particularly in identifying carbohydrates and sugars.
Enzyme Inhibitors
The compound’s derivatives are explored as potential enzyme inhibitors. By interacting with specific enzymes, they can regulate biological pathways, which is crucial for treating various diseases .
Fabrication of Amperometric Biosensors
Furan-3-boronic acid, a related compound, has been used in the fabrication of amperometric biosensors. These devices are capable of detecting biological molecules and have applications in medical diagnostics .
Development of Controlled Drug Delivery Polymers
Boronic acid compounds, including (3-(Methoxycarbonyl)furan-2-yl)boronic acid, are used in the development of controlled drug delivery polymers. These polymers can release drugs at controlled rates and are beneficial in chronic treatments .
Saccharide Sensors
Due to their affinity for diols, these compounds are also used in the development of saccharide sensors. These sensors can detect sugars in various environments, which is valuable in food industry and health monitoring .
Safety and Hazards
Future Directions
The potential applications of MCFB in various fields such as chemical synthesis, catalysis, and pharmaceuticals suggest that it will continue to be a subject of research. In particular, the development of more efficient and versatile methods for its use in organic synthesis, such as the protodeboronation approach mentioned earlier , could be a fruitful area for future investigation.
properties
IUPAC Name |
(3-methoxycarbonylfuran-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVVEQXVFDXEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CO1)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675110 | |
Record name | [3-(Methoxycarbonyl)furan-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methoxycarbonyl)furan-2-yl)boronic acid | |
CAS RN |
868286-61-7 | |
Record name | [3-(Methoxycarbonyl)furan-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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